molecular formula C10H13N3O3S B2470819 4-(3-Aminobenzenesulfonyl)piperazin-2-one CAS No. 953758-11-7

4-(3-Aminobenzenesulfonyl)piperazin-2-one

Cat. No.: B2470819
CAS No.: 953758-11-7
M. Wt: 255.29
InChI Key: XZZAWPCMAWZHAH-UHFFFAOYSA-N
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Description

“4-(3-Aminobenzenesulfonyl)piperazin-2-one” is a chemical compound with the CAS Number: 953758-11-7 . It has a molecular weight of 255.3 and its IUPAC name is 4-[(3-aminophenyl)sulfonyl]-2-piperazinone . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H13N3O3S . The InChI Code is 1S/C10H13N3O3S/c11-8-2-1-3-9(6-8)17(15,16)13-5-4-12-10(14)7-13/h1-3,6H,4-5,7,11H2,(H,12,14) .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The boiling point is not specified .

Scientific Research Applications

Synthesis in Antimicrobial Studies

4-(3-Aminobenzenesulfonyl)piperazin-2-one derivatives have been synthesized for antimicrobial studies. For instance, new pyridine derivatives synthesized from 2-amino-substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride showed considerable antibacterial activity. The compounds were screened for antimicrobial activity, and their structures were confirmed through various spectroscopic methods (Patel & Agravat, 2009).

Potential in Diabetes and Alzheimer's Disease Treatment

Compounds involving this compound structures have been identified as promising inhibitors for enzymes related to type 2 diabetes and Alzheimer's disease. The synthesized derivatives showed inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, suggesting their potential utility in drug discovery for these diseases. Their bioactivity potentials were further supported by molecular docking studies (Abbasi et al., 2018).

Inhibitory Activity Against Mycobacterium Tuberculosis

Certain molecular hybrids incorporating this compound, such as piperazine, substituted-benzofuran, amino acids, and 2,4-dinitrobenzenesulfonamide, were designed and synthesized. These hybrids were evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb) H37Rv strain. Some of these compounds exhibited significant activity, comparable or superior to that of ethambutol, indicating their potential as therapeutic agents (Murthy et al., 2021).

Role in Chelating Polymers Synthesis

The compound has been involved in the synthesis of chelating polymers. For instance, new chelating monomers like N-(p-vinylbenzenesulfonyl)1,2-diaminoethane-N′,N′-diacetic (SS-EDDA) and -N,N′,N′-triacetic (SS-ED3A) acids were prepared using related intermediates. The acid dissociation behavior of these compounds was investigated, indicating their potential application in various fields due to their chelating properties (Genik-Sas-Berezowsky & Spinner, 1970).

Safety and Hazards

This compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(3-aminophenyl)sulfonylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c11-8-2-1-3-9(6-8)17(15,16)13-5-4-12-10(14)7-13/h1-3,6H,4-5,7,11H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZAWPCMAWZHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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